

Application Notes & Protocols: Green Analytical Chemistry Methods for Enalapril Impurity Profiling

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Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

Cat. No.: *B127858*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the implementation of green analytical chemistry (GAC) principles in the impurity profiling of Enalapril. By prioritizing environmentally benign solvents, reducing waste, and optimizing energy consumption, these methods offer sustainable alternatives to traditional analytical techniques without compromising data quality.

Introduction to Green Analytical Chemistry in Pharmaceutical Analysis

Green Analytical Chemistry (GAC) applies the 12 Principles of Green Chemistry to analytical practices, aiming to minimize the environmental impact of chemical measurements.^{[1][2]} In the pharmaceutical industry, where rigorous quality control is paramount, adopting GAC can significantly reduce solvent waste, energy consumption, and the use of hazardous substances.^{[1][3]} Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) with greener mobile phases and Supercritical Fluid Chromatography (SFC) are at the forefront of this initiative.^{[2][3]}

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation, primarily forming Enalaprilat and a diketopiperazine (DKP) derivative through hydrolysis and

intramolecular cyclization, respectively.[4][5][6] Therefore, robust and sustainable analytical methods are crucial for monitoring its purity and stability.

Green High-Performance Liquid Chromatography (HPLC) Method for Enalapril and its Impurities

A green, stability-indicating HPLC-UV method has been developed to quantify Enalapril and its primary impurities, Enalaprilat and diketopiperazine, by replacing hazardous solvents with more environmentally friendly alternatives.[7][8]

2.1. Quantitative Data Summary

The following table summarizes the key performance characteristics of a green HPLC method for the simultaneous analysis of Enalapril, Enalaprilat, and DKP.

Parameter	Enalapril	Enalaprilat	Diketopiperazine
Linear Range (µg/mL)	140 - 260[7][8]	-	-
Limit of Detection (LOD)	0.021%[9]	-	-
Limit of Quantification (LOQ)	0.062%[9]	-	-
Retention Time (min)	~5.0	~2.5	~3.5

2.2. Experimental Protocol: Green HPLC-UV Analysis

This protocol is adapted from a validated green analytical method.[7][8]

2.2.1. Materials and Reagents

- Enalapril Maleate reference standard
- Enalaprilat reference standard
- Diketopiperazine reference standard

- Ethanol (HPLC grade)
- Orthophosphoric acid
- Purified water

2.2.2. Chromatographic Conditions

- Instrument: HPLC system with UV detector
- Column: C18 (100 x 4.6 mm, 3.5 μ m)[7][10]
- Mobile Phase: Ethanol and phosphate buffer (pH 2.2) (30:70 v/v)[7][10]
- Flow Rate: 1.0 mL/min[4]
- Detection Wavelength: 215 nm[9]
- Column Temperature: 25-30°C[4]
- Injection Volume: 10-20 μ L[4]

2.2.3. Preparation of Solutions

- Phosphate Buffer (pH 2.2): Prepare a suitable phosphate buffer and adjust the pH to 2.2 using orthophosphoric acid.
- Mobile Phase: Mix ethanol and the prepared phosphate buffer in a 30:70 (v/v) ratio. Filter and degas the solution.
- Standard Stock Solution: Accurately weigh and dissolve Enalapril Maleate, Enalaprilat, and Diketopiperazine reference standards in the mobile phase to obtain a known concentration.
- Sample Solution: Prepare the sample solution from the pharmaceutical formulation to be tested by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.

2.2.4. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to verify system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
- Inject the sample solution.
- Identify and quantify Enalapril and its impurities by comparing the retention times and peak areas with those of the standard solutions.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.^[11] Enalapril is known to be susceptible to hydrolytic and oxidative degradation.^[11]

3.1. Experimental Protocol: Forced Degradation of Enalapril

This protocol outlines the conditions for inducing the degradation of Enalapril Maleate.^{[4][12]}

3.1.1. Preparation of Stock Solution

Prepare a stock solution of Enalapril Maleate in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.^[4]

3.1.2. Stress Conditions

- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C.^{[4][12]} Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).^[4]
- Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C.^[12] Collect samples at different time intervals.
- Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70°C).^[4]

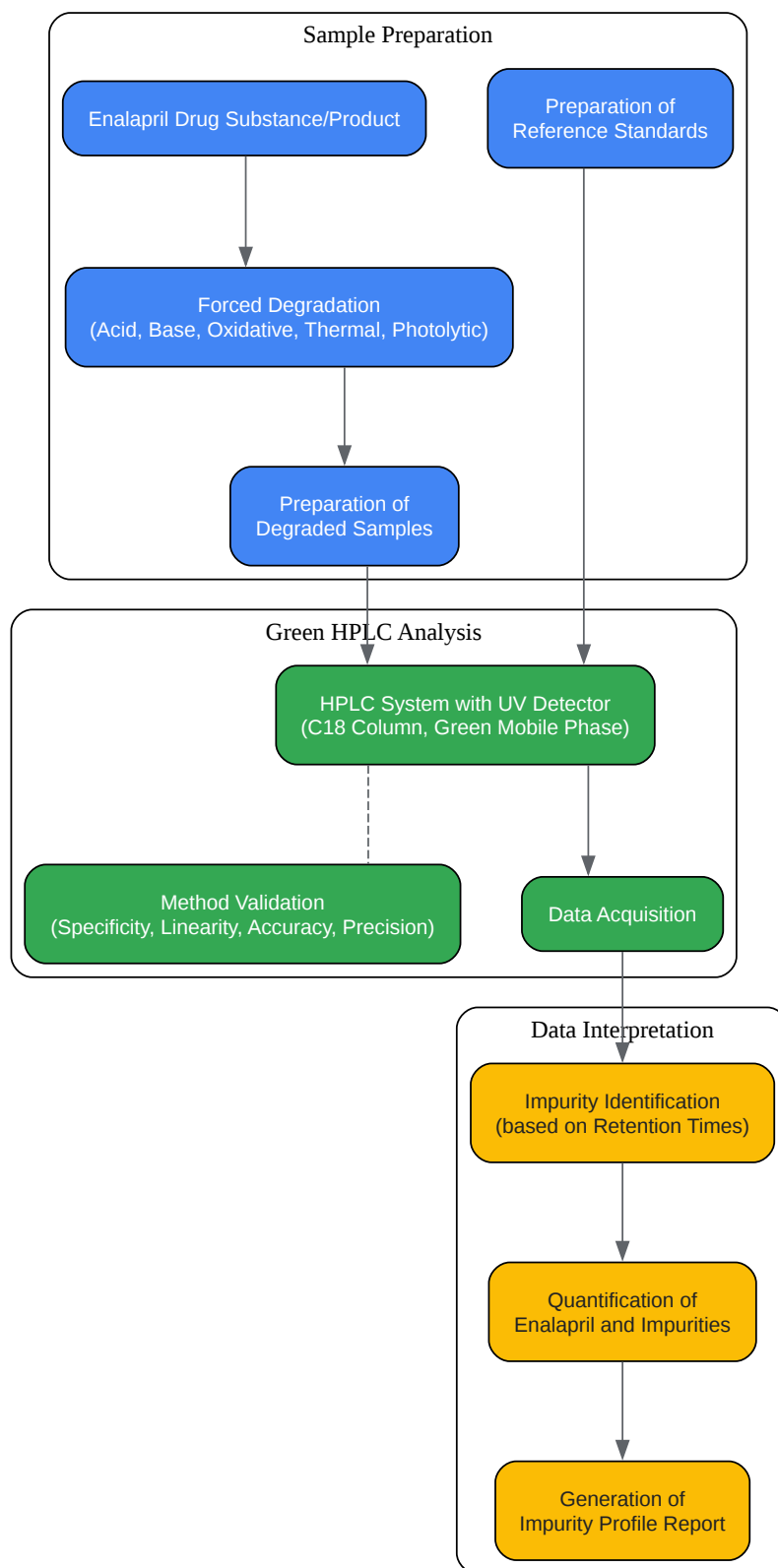
- Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm).[4]

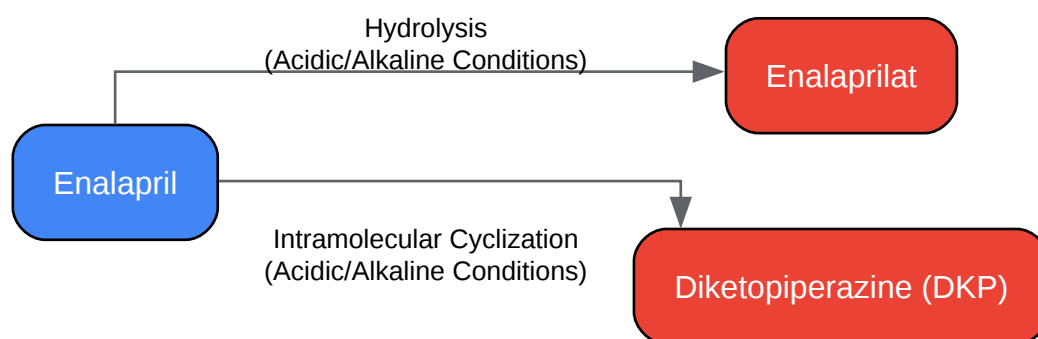
3.1.3. Sample Analysis

Analyze the stressed samples using the green HPLC method described in section 2.2 to identify and quantify the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the green analytical profiling of Enalapril impurities, from sample preparation to data analysis.





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